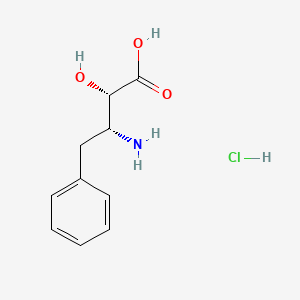

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride

Description

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid hydrochloride (CAS: 65391-42-6, molecular formula: C₁₀H₁₃NO₃·HCl, molecular weight: 231.68) is a stereospecific β-hydroxy-α-amino acid derivative. It is widely studied for its role as a potent enkephalinase inhibitor, enhancing met⁵-enkephalin-induced antinociception by preventing peptide degradation . The compound’s stereochemistry is critical, as the (2S,3R) configuration confers optimal binding to enkephalinase enzymes, with its derivative AHPA-Val (IC₅₀ = 1.2 µg/mL) showing sixfold greater inhibitory activity than bestatin (IC₅₀ = 7.0 µg/mL) . It is stored at −20°C in solid form and requires handling under N95 respiratory protection due to irritant properties .

Properties

IUPAC Name |

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVMPYQFOLATCK-RJUBDTSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128223-55-2 | |

| Record name | (2S,3R)-3-Amino-2-hydroxy-4-phenyl-butyric acidhydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and glycine derivatives.

Key Reactions: The key steps include the formation of a Schiff base, followed by reduction and hydrolysis to yield the desired amino acid derivative.

Reaction Conditions: The reactions are generally carried out under mild conditions, with the use of reducing agents like sodium borohydride and acidic hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include:

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalysis: Employing catalytic processes to improve reaction rates and selectivity.

Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride, also known as (2S,3R)-AHPA, is a chiral amino acid derivative with diverse applications in scientific research, pharmaceutical development, and related fields. It functions primarily as an enkephalinase inhibitor, preventing the degradation of enkephalins and thereby prolonging their action in the central nervous system.

Scientific Research Applications

(2S,3R)-AHPA is used across various disciplines, showcasing its versatility:

- Pharmaceutical Development AHPA serves as a key intermediate in synthesizing drugs for treating neurological disorders and has been explored for its analgesic properties to enhance pain management therapies.

- Biotechnology It is utilized in formulating biologically active peptides, improving their stability and efficacy for therapeutic purposes .

- Neuroscience This compound is studied for potential neuroprotective effects, making it a candidate for developing treatments for neurodegenerative diseases .

- Biochemical Research Researchers employ AHPA to investigate amino acid metabolism and its implications in various metabolic disorders .

- Cosmetic Industry AHPA's properties are explored for skincare formulations, particularly products targeting skin hydration and repair .

- Food Industry It is also being explored as a potential additive for enhancing flavor profiles or nutritional value in functional foods .

Chemical Reactions

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride undergoes several chemical reactions:

- Oxidation The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

- Reduction The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

- Substitution The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Case Studies

AHPA derivatives have demonstrated the ability to protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases. Additionally, new 3-N-acyl derivatives of 3-amino-2-hydroxy-4-phenylbutanoic acid exhibit analgesic activity and enhance the effects of morphine .

Data Table

| Application | Description |

|---|---|

| Pharmaceutical Development | Key intermediate in synthesizing drugs for neurological disorders; explored for analgesic properties |

| Biotechnology | Used in formulating biologically active peptides, enhancing stability and therapeutic efficacy |

| Neuroscience | Studied for potential neuroprotective effects in neurodegenerative disease treatments |

| Biochemical Research | Used to explore amino acid metabolism and its implications in various metabolic disorders |

| Cosmetic Industry | Explored for properties in skincare formulations, especially for skin hydration and repair |

| Food Industry | Potential additive for enhancing flavor profiles or nutritional value in functional foods |

| Analgesic Activity | Functions as an analgesic by inhibiting enkephalinase, prolonging the action of enkephalins in the central nervous system |

| Neuroprotective Applications | AHPA derivatives protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases |

| Synthesis of new drugs | Building block in synthesizing new drugs, particularly those aimed at modulating neurotransmitter systems |

| Sports Nutrition | Potential benefits in sports nutrition, particularly in formulations aimed at muscle recovery and growth |

| Skincare Products | Application in skincare products due to its amino acid profile, which can help improve skin hydration and elasticity |

| Research on Neuroprotection | Studied for its potential neuroprotective properties, making it relevant in the development of treatments for neurodegenerative diseases |

Safety and Regulations

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride is classified with the following hazard statements :

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

Precautionary measures include :

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P264: Wash skin thoroughly after handling.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P305+P351+P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Mechanism of Action

The compound exerts its effects primarily by inhibiting enkephalinase, an enzyme responsible for the degradation of enkephalins. By inhibiting this enzyme, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride increases the levels of enkephalins, which are natural peptides that modulate pain and other physiological processes. The molecular targets include the active site of enkephalinase, where the compound binds and prevents the enzyme from degrading enkephalins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

a) (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid (CAS: 62023-63-6)

- Structural Differences : The (2R,3S) configuration reverses stereochemistry at both C2 and C3 positions.

- Functional Impact : Reduced enkephalinase inhibition efficacy compared to the (2S,3R) form due to altered enzyme binding .

- Storage : Stable at 2–8°C, contrasting with the −20°C requirement for the (2S,3R) isomer .

b) (2S,3S)-2-Amino-3-hydroxy-4-methylpentanoic Acid Hydrochloride (CAS: 5817-22-1)

- Structural Differences: Replaces the phenyl group with a methyl group and introduces a methylpentanoic acid backbone.

- Functional Impact: Used as a chiral building block for synthesizing α-amino acids but lacks direct enkephalinase inhibitory activity .

- Storage : Requires −20°C storage under inert atmosphere, similar to the (2S,3R) parent compound .

Functional Derivatives

a) (S)-2-((2S,3R)-3-Amino-2-hydroxy-4-phenylbutanamido)-4-methylpentanoic Acid Hydrochloride (CAS: 65391-42-6)

- Structural Differences : A valine-conjugated derivative (AHPA-Val) with an extended peptide chain.

- Functional Impact : Exhibits enhanced enkephalinase inhibition (IC₅₀ = 1.2 µg/mL vs. bestatin’s 7.0 µg/mL) due to improved enzyme-substrate interactions .

- Storage : Requires −20°C storage in dark, inert conditions, mirroring the parent compound .

b) (3S)-3-Amino-4-(2-methylphenyl)butanoic Acid Hydrochloride (CAS: 270062-89-0)

- Structural Differences : Substitutes the phenyl group with a 2-methylphenyl moiety.

- Functional Impact: Limited data on enkephalinase inhibition but structurally predisposed to altered pharmacokinetics due to increased hydrophobicity .

- Safety : Classified as a respiratory irritant (WGK 3), requiring similar protective measures as the parent compound .

Analogous β-Hydroxy-α-Amino Acids

a) (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride (CAS: 159830-97-4)

- Structural Differences : Cyclic pyrrolidine backbone instead of a linear chain.

- Functional Impact : Used in glycosidase inhibition (e.g., bulgecinine derivatives) but lacks direct overlap with enkephalinase targeting .

- Cost : Priced at €326.00/1g, reflecting its niche applications .

b) (2S,3R)-3-Methylglutamic Acid Hydrochloride (CAS: 910548-20-8)

Comparative Data Table

Biological Activity

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride, commonly referred to as AHPA, is a compound with significant biological activity, particularly in the fields of pharmacology and neurobiology. This compound is recognized for its role as an enkephalinase inhibitor, which enhances the analgesic effects of endogenous opioid peptides. Research has focused on its potential therapeutic applications in treating neurological disorders, pain management, and understanding amino acid metabolism.

AHPA functions primarily as an enkephalinase inhibitor , which prevents the breakdown of enkephalins—neuropeptides that play a crucial role in pain modulation and the body's response to stress. By inhibiting enkephalinase, AHPA increases the availability of enkephalins in the central nervous system, thereby enhancing their analgesic effects. This mechanism has been explored in various studies that assess its impact on pain perception and opioid efficacy.

Pharmacological Applications

-

Pain Management :

- AHPA has been shown to enhance morphine-induced analgesia in animal models, indicating its potential as an adjunct therapy for pain management .

- A study demonstrated that AHPA derivatives significantly increased the efficacy of morphine by inhibiting enkephalinase, thus prolonging the action of natural pain-relieving peptides .

- Neuroprotective Effects :

- Biochemical Studies :

Study 1: Analgesic Efficacy

A study conducted on rats evaluated the analgesic effects of AHPA in conjunction with morphine. The results indicated that AHPA significantly enhanced morphine's analgesic effect compared to morphine alone. This was measured using the tail-flick test, which assesses pain response through latency times .

Study 2: Neuroprotective Potential

In vitro studies assessed the neuroprotective effects of AHPA on neuronal cell cultures exposed to oxidative stress. The findings revealed that AHPA treatment resulted in reduced cell death and improved cell viability, suggesting its potential for protecting neurons from damage associated with neurodegenerative diseases .

Table 1: Summary of Biological Activities of AHPA

Table 2: Comparative Efficacy of AHPA Derivatives

| Derivative Name | IC50 (µg/ml) | Analgesic Effect |

|---|---|---|

| (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | 1.2 | Enhanced morphine analgesia |

| (2S,3R)-3-acetamido-2-hydroxy-4-phenylbutanoic acid | 7.0 | Moderate analgesic effect |

Q & A

Q. What is the biochemical mechanism of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride as an enkephalinase inhibitor?

This compound and its derivatives (e.g., AHPA-Val) inhibit enkephalinase, an enzyme that degrades endogenous opioid peptides like met5-enkephalin. By blocking enkephalinase, it prolongs the analgesic effects of enkephalins. Studies demonstrate its competitive inhibition via structural mimicry of enkephalin cleavage sites, with AHPA-Val showing an IC50 of 1.2 µg/mL, sixfold more potent than bestatin (IC50 = 7.0 µg/mL) . Methodologically, enzyme inhibition assays using fluorogenic substrates (e.g., dansyl-D-Ala-Gly-Phe-(p-nitro)-Gly) are standard for quantifying activity.

Q. How is the stereochemistry of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid critical to its bioactivity?

The (2S,3R) configuration ensures proper spatial alignment with enkephalinase’s active site. Comparative studies with (2R,3S) or (2S,3S) isomers show reduced or absent inhibitory activity, highlighting the necessity of the hydroxy group in the 2S position and the amino group in the 3R configuration for binding efficiency . X-ray crystallography or molecular docking simulations can validate these interactions.

Q. What synthetic routes are used to produce (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride?

A common approach involves:

- Step 1 : Protection of L-phenylalanine derivatives via Boc anhydride.

- Step 2 : Hydroxylation at C2 using Sharpless asymmetric dihydroxylation or microbial oxidation.

- Step 3 : Deprotection and hydrochloride salt formation under acidic conditions . Purity is verified via HPLC (≥95%) and chiral column chromatography to isolate the correct stereoisomer.

Advanced Research Questions

Q. How do researchers reconcile discrepancies in reported IC50 values for enkephalinase inhibition across studies?

Variability arises from assay conditions (e.g., substrate concentration, enzyme source). For example, Abe et al. (1988) reported AHPA-Val’s IC50 at 1.2 µg/mL using rat brain homogenates, while Matsuoka et al. (1988) noted differences in vivo due to pharmacokinetic factors. Normalizing data to reference inhibitors (e.g., bestatin) and standardizing assay protocols (pH, temperature) minimizes discrepancies .

Q. What in vivo models are appropriate for evaluating the antinociceptive effects of this compound?

Rodent models (e.g., tail-flick test, hot-plate assay) are widely used. Co-administration with met5-enkephalin or morphine enhances analgesia, with dose-response curves showing synergism. For example, Matsuoka et al. (1988) demonstrated a 2.5-fold increase in morphine analgesia at 10 mg/kg doses . Microdialysis can measure extracellular enkephalin levels in the CNS to correlate inhibition with behavioral outcomes.

Q. How can structure-activity relationship (SAR) studies optimize enkephalinase inhibition?

Key modifications include:

- Side-chain elongation : AHPA-Val (valine conjugate) improves lipophilicity and membrane permeability.

- Aromatic substitutions : 4-Phenyl groups enhance binding affinity, while halogenation (e.g., 4-Cl) may alter metabolic stability . SAR tables can be constructed using IC50 values and computational descriptors (e.g., LogP, polar surface area).

Methodological Considerations

Key Challenges and Solutions

- Stereochemical Purity : Use chiral auxiliaries or enzymatic resolution to avoid racemization during synthesis .

- Bioavailability : Prodrug strategies (e.g., esterification) improve CNS penetration .

- Data Reproducibility : Pre-validate enzyme sources (e.g., recombinant vs. tissue-derived enkephalinase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.